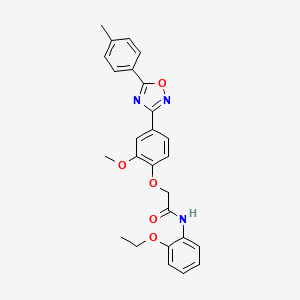![molecular formula C21H26N2O3S B7691346 N-(butan-2-yl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7691346.png)
N-(butan-2-yl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(butan-2-yl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPSMA and is a member of the sulfonamide class of compounds.
Wirkmechanismus
The mechanism of action of BPSMA is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and division. It has also been found to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
BPSMA has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in cell growth and division, including DNA polymerase and RNA polymerase. BPSMA has also been found to disrupt the cell membrane of bacteria, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPSMA in lab experiments is its antimicrobial properties, which make it useful in the development of antibacterial agents. However, one limitation of using BPSMA is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on BPSMA. One area of interest is its potential use in the development of new antibacterial agents. Another area of interest is its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of BPSMA and its effects on different types of cells and organisms.
Synthesemethoden
The synthesis of BPSMA involves the reaction of 4-methylbenzenesulfonyl chloride with N-(2-phenylethyl)butan-2-amine in the presence of a base. The resulting product is then acetylated with acetic anhydride to produce BPSMA.
Wissenschaftliche Forschungsanwendungen
BPSMA has been studied extensively in scientific research due to its potential applications in various fields. It has been found to have antimicrobial properties and has been used in the development of antibacterial agents. BPSMA has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
4-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-18-9-11-20(12-10-18)27(25,26)23(16-13-19-7-3-2-4-8-19)17-21(24)22-14-5-6-15-22/h2-4,7-12H,5-6,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYASBPMOYTEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
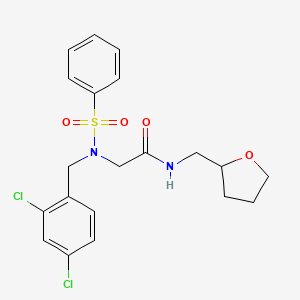

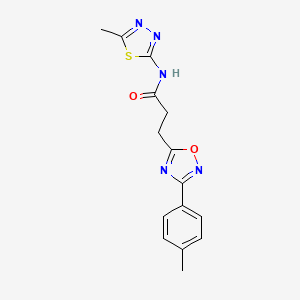
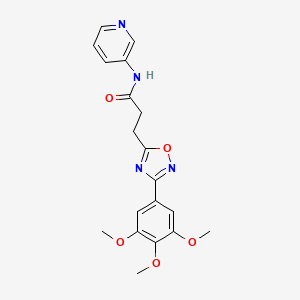




![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7691324.png)
![(4S)-4- Ethyl-1,12-dihydro-4-hydroxyquino[2`3`:3,4]pyrrolo[1,2-b][2,7]naphthyridine- 3,14(2H,4H)-dione](/img/structure/B7691334.png)
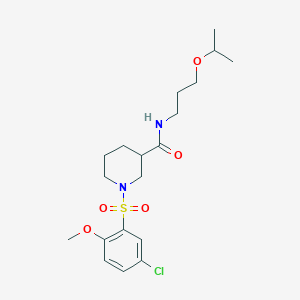
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7691361.png)

